1,1-Diphenylbutane
Overview
Description
1,1-Diphenylbutane is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
1,1-Diphenylbutane-1,3-diol is notable for its unique crystal structure among open-chain 1,3-diols. It features exclusive intramolecular hydrogen bonding, which has been thoroughly examined through X-ray diffraction. This makes it a valuable compound in the study of crystallography and molecular interactions (Carvalho et al., 1996).
Polymer Modification
2,3-Dimethyl-2,3-diphenylbutane, a derivative of this compound, is used as a polymer modifier. Its structure allows it to form stable free radicals and function as a free-radical initiator in the crosslinking copolymerization of polymers. Additionally, it serves as a synergist for fireproofing agents in polyolefins, enhancing fire resistance while minimizing the impact on polymer properties (Shen Xiao-don, 1999).
Molecular Chemistry Studies
The crystal structures of various derivatives, including 1,4-Diphenylbutane-1,2,3,4-tetraone, have been determined using X-ray diffraction. These studies contribute to understanding the disposition of adjacent carbonyl groups in polycarbonyl compounds, aiding in molecular chemistry research (Beddoes et al., 1982).
Asymmetric Reduction and Synthesis
1,4-Diphenylbutane-1,4-dione underwent asymmetric reduction using various reducing agents and chiral reagents, leading to the synthesis of 2,5-diphenylpyrrolidine derivatives. This showcases its role in the field of synthetic organic chemistry (Periasamy et al., 2003).
Microbial Degradation Studies
Studies on microbial degradation of 1,3-diphenylbutane have provided insights into the metabolism of polymers. The degradation involves monooxygenase attack and meta-fission pathways, contributing to our understanding of microbial oxidation processes (Sielicki et al., 1978).
Thermodynamic and Kinetic Analysis
Research on the thermal decomposition of 1,4-diphenylbutane has revealed that its decomposition products arise via free radical pathways. Such studies are significant for understanding reaction mechanisms in coal liquefaction and gasification (Hung & Stock, 1982).
Properties
IUPAC Name |
1-phenylbutylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFDQMKAGLCYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061053 | |
Record name | 1,1-Diphenylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719-79-9 | |
Record name | 1,1′-Butylidenebis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-butylidenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-butylidenebis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Diphenylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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